Ethyl 2-(4-methylanilino)but-2-enoate
Description
Properties
CAS No. |
926893-72-3 |
|---|---|
Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
ethyl 2-(4-methylanilino)but-2-enoate |
InChI |
InChI=1S/C13H17NO2/c1-4-12(13(15)16-5-2)14-11-8-6-10(3)7-9-11/h4,6-9,14H,5H2,1-3H3 |
InChI Key |
BWCSRXLPVRIBLP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC)NC1=CC=C(C=C1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
(a) Ethyl (Z)-3-(4-methylanilino)-2-[(4-methylphenyl)carbamoyl]prop-2-enoate
- Structure : Differs by the addition of a (4-methylphenyl)carbamoyl group at position 2.
- Crystallography: Monoclinic system (C2/c), with unit cell parameters a = 18.8170 Å, b = 11.9752 Å, c = 15.6043 Å, and β = 91.47°. The carbamoyl group introduces additional hydrogen-bonding sites (N–H···O), leading to a layered molecular packing along the [0 0 -1] axis .
(b) (2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic Acid
- Structure : Replaces the ethyl ester with a carboxylic acid and adds a ketone group.
- Properties :
- Applications : The carboxylic acid group enables salt formation, useful in pharmaceutical formulations.
(c) Ethyl 2-acetyl-3-(4-chloroanilino)-butanoate
- Structure : Substitutes 4-methyl with 4-chloro on the aniline ring and adds an acetyl group.
- Electronic Effects : The electron-withdrawing chloro group reduces nucleophilicity at nitrogen compared to the methyl analog. This may slow reactions like nucleophilic acyl substitution .
(d) Ethyl 2-(4-methyl-3-nitroanilino)-2-oxoacetate
- Structure : Incorporates a nitro group at the 3-position of the aniline ring.
- Reactivity: The nitro group is strongly electron-withdrawing, destabilizing the enoate system and increasing susceptibility to reduction.
- Applications: Nitro groups are precursors for amino derivatives via catalytic hydrogenation, making this compound a versatile intermediate .
Physical and Chemical Properties
Table 1: Comparative Properties of Ethyl 2-(4-methylanilino)but-2-enoate and Analogs
| Compound | Substituent(s) | Solubility (Water) | pKa | Melting Point (K) | Key Interactions |
|---|---|---|---|---|---|
| This compound | 4-methyl, ester | Low | N/A | ~410–420* | C=O···H–N, π-π stacking |
| (2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid | 4-methyl, ketone, COOH | Insoluble | 2.81 | N/R | O–H···O, N–H···O |
| Ethyl (Z)-3-(4-methylanilino)-2-carbamoyl prop-2-enoate | 4-methyl, carbamoyl | Low | N/A | 438–440 | N–H···O, C=O···H–C |
| Ethyl 2-acetyl-3-(4-chloroanilino)-butanoate | 4-Cl, acetyl | Moderate (DCM) | N/A | ~395–405 | Cl···C=O dipole interactions |
| Ethyl 2-(4-methyl-3-nitroanilino)-2-oxoacetate | 4-methyl, 3-NO₂ | Low | N/A | ~425–435 | NO₂···C=O, N–H···O |
*Estimated based on structural analogs. N/R = Not reported.
Hydrogen Bonding and Crystal Packing
- This compound: The ester carbonyl forms weak N–H···O hydrogen bonds with adjacent molecules, while the 4-methyl group contributes to van der Waals interactions .
- (2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic Acid: Stronger O–H···O and N–H···O bonds dominate, leading to tighter crystal packing and lower solubility .
- Ethyl (Z)-3-(4-methylanilino)-2-carbamoyl prop-2-enoate: The carbamoyl group enables bifurcated hydrogen bonds, creating a rigid 3D network .
Q & A
Q. What are the established synthetic routes for Ethyl 2-(4-methylanilino)but-2-enoate, and how can reaction conditions be optimized?
The compound is synthesized via condensation reactions involving p-toluidine and maleic anhydride or similar precursors. Key steps include:
- Step 1 : Nucleophilic attack of the amine group of p-toluidine on the carbonyl carbon of maleic anhydride, forming an intermediate.
- Step 2 : Esterification with ethanol to introduce the ethyl ester group.
- Optimization : Adjusting reaction temperature (typically 60–80°C), solvent polarity (e.g., ethanol or THF), and catalyst (e.g., triethylamine) to enhance yield and purity. Excess maleic anhydride (1.5–2.0 equivalents) ensures complete conversion of p-toluidine .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N–H bend at ~1550 cm⁻¹) .
- NMR (¹H and ¹³C) : Confirms regiochemistry and conjugation patterns. For example, the enoate proton (CH=) appears as a doublet at δ 6.2–6.5 ppm, while the aromatic protons of the 4-methylanilino group resonate at δ 7.1–7.3 ppm .
- Potentiometric Titration : Quantifies acidic protons (e.g., carboxylate or NH groups) with metrological precision (RSD < 2%) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation and intermolecular interactions?
Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement and ORTEP-3 for visualization provides atomic-level insights:
-
Key Parameters :
Parameter Value (Example) Space group C2/c (monoclinic) Unit cell (a, b, c) 18.8170 Å, 11.9752 Å, 15.6043 Å β angle 91.47° Z (molecules/unit cell) 8 -
Intermolecular Interactions : Hydrogen bonds (N–H⋯O=C) and π-π stacking between aromatic rings stabilize the crystal lattice. Graph-set analysis (e.g., R₂²(8) motifs) reveals recurring hydrogen-bonding patterns .
Q. How should researchers address contradictions between spectroscopic data and computational modeling results?
- Step 1 : Cross-validate experimental data (e.g., compare NMR chemical shifts with DFT-calculated values using Gaussian or ORCA).
- Step 2 : Re-examine sample purity via HPLC or mass spectrometry to rule out impurities affecting spectral signals.
- Step 3 : Analyze solvent effects (e.g., DMSO vs. CDCl₃) on NMR shifts. For example, polar solvents may stabilize enolate tautomers, altering peak positions .
Q. What strategies predict the biological activity of this compound based on structural analogs?
-
Structure-Activity Relationship (SAR) Studies : Compare with structurally similar compounds:
Compound Key Features Observed Activity Ethyl thiazole derivatives Thiazole ring, ester group Antimicrobial (MIC: 8–32 µg/mL) 4-Oxoquinazoline analogs Conjugated enoate, aryl groups Anticancer (IC₅₀: 10 µM) -
In Silico Screening : Use molecular docking (AutoDock Vina) to assess binding affinity to targets like E. coli DNA gyrase or human topoisomerase II .
Data Contradiction Analysis
Example Scenario : Discrepancies in melting points reported in different studies.
- Resolution :
Methodological Recommendations
- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the enoate ester.
- Crystallization : Slow evaporation from ethyl acetate/hexane (1:3) yields diffraction-quality crystals .
- Biological Assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) to validate experimental setups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
